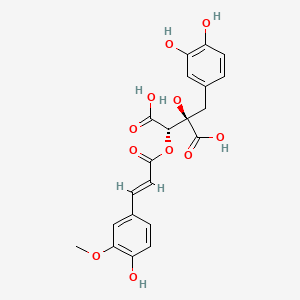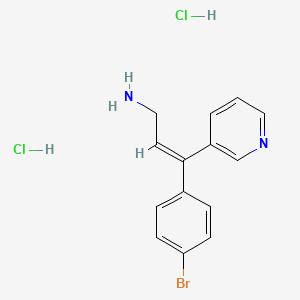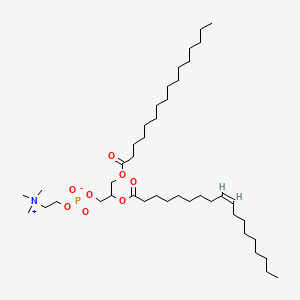![molecular formula C17H27NO4 B1240283 (2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol CAS No. 80844-55-9](/img/structure/B1240283.png)
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
主に高血圧、狭心症、不整脈の管理に使用されます . 他のベータ遮断薬とは異なり、R-ナドロールは内在性交感神経刺激作用または膜安定化作用を示しません .
製法
合成経路と反応条件
R-ナドロールの合成には、その立体異性体をS-(-)-メントールクロロホルメートを用いて誘導体化する工程が含まれます。 生成されたジアステレオマーは、メタノール-水溶液を溶離液とする分取用高速液体クロマトグラフィー(HPLC)によりクロマトグラフィー分離されます . ジアステレオマーRSR-ナドロール-(-)-MCFを80℃で48時間水酸化リチウムで加水分解すると、R-ナドロールが得られます .
工業生産方法
R-ナドロールの工業生産では、通常、HPLCにおいてキラル固定相を用いて立体異性体を分離します。 このプロセスは、目的のエナンチオマーの純度と収率を高めることができます .
科学的研究の応用
R-ナドロールは、科学研究において幅広い用途があります。
化学: ベータアドレナリン遮断薬のモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について調査されています。
医学: 高血圧症や狭心症の臨床試験で広く使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-Nadolol involves the derivatization of its stereoisomers using S-(-)-menthyl chloroformate. The diastereomers formed are then resolved chromatographically using preparative high-performance liquid chromatography (HPLC) with methanol-water as the eluent . The hydrolysis of the diastereomer RSR-Nadolol-(-)-MCF with lithium hydroxide at 80°C for 48 hours yields R-Nadolol .
Industrial Production Methods
Industrial production of R-Nadolol typically involves the separation of its stereoisomers using chiral stationary phases in HPLC. The process ensures high purity and yield of the desired enantiomer .
化学反応の分析
反応の種類
R-ナドロールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換する反応です。
還元: カルボニル基をヒドロキシル基に戻す反応です。
置換: 官能基が置換される求核置換反応です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムや塩酸などの試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物には、R-ナドロールの酸化型や還元型など、R-ナドロールのさまざまな誘導体が含まれ、それらはさらなる薬理学的試験に使用されます .
作用機序
R-ナドロールは、ベータ1およびベータ2アドレナリン受容体を競合的に遮断することで効果を発揮します。 この阻害作用は、心臓収縮の強度と速度を低下させ、心筋の酸素消費量を減らし、末梢血管抵抗を増加させます . この化合物は、腎臓からのレニンの放出も阻害するため、アンジオテンシンIIによる血管収縮が減少します .
類似化合物との比較
類似化合物
プロプラノロール: 同様の用途を持つ別の非選択的ベータ遮断薬ですが、作用時間は短いです。
アテノロール: 呼吸器系への副作用が少ない選択的ベータ1遮断薬です。
メトプロロール: 同様の適応症で使用される選択的ベータ1遮断薬ですが、薬物動態が異なります.
独自性
R-ナドロールは、作用時間が長く、内在性交感神経刺激作用がないことが特徴です。 代謝されずにすべて排泄されるため、特定の患者集団に利点がある可能性があります .
特性
CAS番号 |
80844-55-9 |
|---|---|
分子式 |
C17H27NO4 |
分子量 |
309.4 g/mol |
IUPAC名 |
(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m1/s1 |
InChIキー |
VWPOSFSPZNDTMJ-YUELXQCFSA-N |
異性体SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)
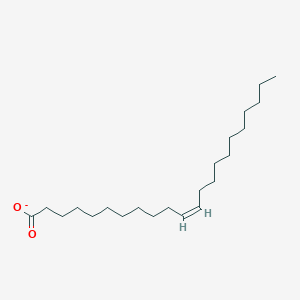

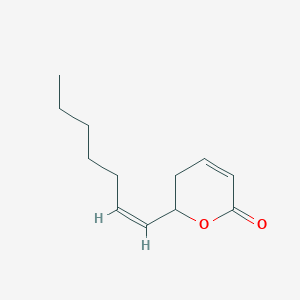
![1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)
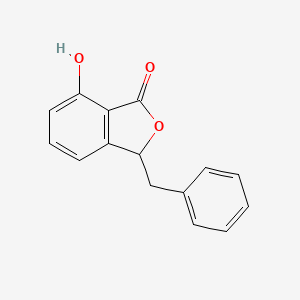
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
